molecular formula C9H8ClF2NO2 B2533122 Ethyl 3-amino-2-chloro-4,5-difluorobenzoate CAS No. 1341063-89-5

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate

Cat. No.: B2533122
CAS No.: 1341063-89-5
M. Wt: 235.61
InChI Key: WRGHWRKYFABSHT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is a chemical compound with the molecular formula C9H8ClF2NO2 and a molecular weight of 235.62 g/mol This compound is known for its unique structural features, which include an ethyl ester group, an amino group, a chlorine atom, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-chloro-4,5-difluorobenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable precursor, followed by fluorination and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 3-amino-2-chloro-4,5-difluorobenzoic acid, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Researchers explore its potential as a precursor for developing new pharmaceuticals with therapeutic properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and fluorine atoms contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate enzyme activity and cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and reactivity. This combination of functional groups makes it particularly useful in synthesizing novel compounds and studying complex chemical reactions .

Properties

IUPAC Name

ethyl 3-amino-2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)4-3-5(11)7(12)8(13)6(4)10/h3H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGHWRKYFABSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341063-89-5
Record name ethyl 3-amino-2-chloro-4,5-difluorobenzoate
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